Cas no 732192-01-7 (2-(4-BROMO-PHENYL)-4,5-DIMETHYL-1H-IMIDAZOLE)
2-(4-BROMO-PHENYL)-4,5-DIMETHYL-1H-IMIDAZOLE Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-BROMO-PHENYL)-4,5-DIMETHYL-1H-IMIDAZOLE
- SCHEMBL482405
- DB-391581
- 732192-01-7
- FHTRWQZIKIHZNX-UHFFFAOYSA-N
- 2-(4-bromophenyl)-4,5-dimethyl-1H-imidazole
- EN300-387984
-
- Inchi: 1S/C11H11BrN2/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3,(H,13,14)
- InChI Key: FHTRWQZIKIHZNX-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1=NC(C)=C(C)N1
Computed Properties
- Exact Mass: 250.01056g/mol
- Monoisotopic Mass: 250.01056g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 28.7Ų
2-(4-BROMO-PHENYL)-4,5-DIMETHYL-1H-IMIDAZOLE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-387984-0.05g |
2-(4-bromophenyl)-4,5-dimethyl-1H-imidazole |
732192-01-7 | 0.05g |
$624.0 | 2023-05-24 | ||
| Enamine | EN300-387984-0.1g |
2-(4-bromophenyl)-4,5-dimethyl-1H-imidazole |
732192-01-7 | 0.1g |
$653.0 | 2023-05-24 | ||
| Enamine | EN300-387984-0.25g |
2-(4-bromophenyl)-4,5-dimethyl-1H-imidazole |
732192-01-7 | 0.25g |
$683.0 | 2023-05-24 | ||
| Enamine | EN300-387984-0.5g |
2-(4-bromophenyl)-4,5-dimethyl-1H-imidazole |
732192-01-7 | 0.5g |
$713.0 | 2023-05-24 | ||
| Enamine | EN300-387984-1.0g |
2-(4-bromophenyl)-4,5-dimethyl-1H-imidazole |
732192-01-7 | 1g |
$743.0 | 2023-05-24 | ||
| Enamine | EN300-387984-2.5g |
2-(4-bromophenyl)-4,5-dimethyl-1H-imidazole |
732192-01-7 | 2.5g |
$1454.0 | 2023-05-24 | ||
| Enamine | EN300-387984-5.0g |
2-(4-bromophenyl)-4,5-dimethyl-1H-imidazole |
732192-01-7 | 5g |
$2152.0 | 2023-05-24 | ||
| Enamine | EN300-387984-10.0g |
2-(4-bromophenyl)-4,5-dimethyl-1H-imidazole |
732192-01-7 | 10g |
$3191.0 | 2023-05-24 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2040070-1g |
2-(4-Bromophenyl)-4,5-dimethyl-1H-imidazole |
732192-01-7 | 97% | 1g |
¥5203.00 | 2024-07-28 |
2-(4-BROMO-PHENYL)-4,5-DIMETHYL-1H-IMIDAZOLE Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 2-(4-BROMO-PHENYL)-4,5-DIMETHYL-1H-IMIDAZOLE
Compound CAS No. 732192-01-7: 2-(4-BROMO-PHENYL)-4,5-DIMETHYL-1H-IMIDAZOLE
The compound with CAS No. 732192-01-7, commonly referred to as 2-(4-BROMO-PHENYL)-4,5-DIMETHYL-1H-IMIDAZOLE, is a heterocyclic organic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the imidazole family, which is a five-membered ring containing two nitrogen atoms. The presence of a bromine atom at the para position of the phenyl group introduces unique electronic properties, making this compound highly versatile for applications in drug discovery, material synthesis, and chemical intermediates.
Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors. The 4,5-dimethyl substitution on the imidazole ring enhances the compound's stability and lipophilicity, which are critical properties for drug candidates. Moreover, the bromine atom at the para position of the phenyl group contributes to the molecule's electronic diversity, enabling it to interact with various biological targets such as enzymes and receptors.
In terms of synthesis, 2-(4-BROMO-PHENYL)-4,5-DIMETHYL-1H-IMIDAZOLE can be prepared through a variety of methods, including nucleophilic aromatic substitution and cyclization reactions. One common approach involves the reaction of a bromoarene with an appropriate imidazole precursor under high temperature or catalytic conditions. The choice of synthesis method depends on the availability of starting materials and the desired purity of the final product.
The application of this compound extends beyond medicinal chemistry. In materials science, imidazole derivatives are often used as building blocks for constructing coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms in the imidazole ring can coordinate with metal ions, making this compound a valuable component in designing porous materials with applications in gas storage and catalysis.
From an environmental perspective, understanding the behavior of 2-(4-BROMO-PHENYL)-4,5-DIMETHYL-1H-IMIDAZOLE in different ecosystems is crucial. Recent research has focused on its degradation pathways under various conditions, such as UV light and microbial activity. These studies aim to assess its potential impact on aquatic and terrestrial environments and guide its safe use in industrial applications.
In conclusion, CAS No. 732192-01-7, or 2-(4-BROMO-PHENYL)-4,5-DIMETHYL-1H-IMIDAZOLE, represents a valuable compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive candidate for both academic research and industrial development. As new findings emerge from ongoing studies, this compound is expected to play an increasingly important role in advancing modern chemistry and materials science.
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